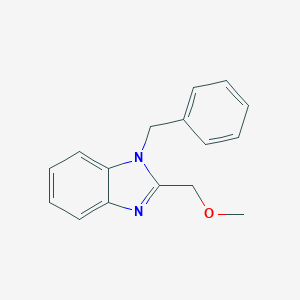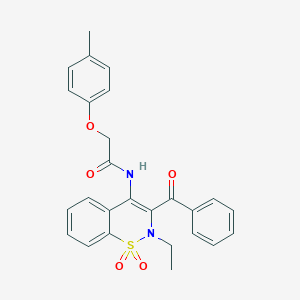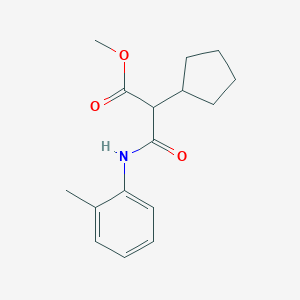![molecular formula C24H25NO7 B379113 3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B379113.png)
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dihydropyridine family, which is significant in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the hydroxy and methoxy substituents on the phenyl ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield methoxybenzaldehyde derivatives, while reduction of the dihydropyridine ring can produce tetrahydropyridine compounds.
Scientific Research Applications
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a drug candidate.
Medicine: Research focuses on its pharmacological properties, including its potential as an antihypertensive agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methoxybenzyl alcohol
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
- 3-(4-Methoxyphenyl)propionic acid
Uniqueness
3,5-DIMETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine ring and the presence of both hydroxy and methoxy groups on the phenyl rings. This structural uniqueness contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H25NO7 |
|---|---|
Molecular Weight |
439.5g/mol |
IUPAC Name |
dimethyl 4-(3-hydroxy-4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H25NO7/c1-29-17-8-5-15(6-9-17)12-25-13-18(23(27)31-3)22(19(14-25)24(28)32-4)16-7-10-21(30-2)20(26)11-16/h5-11,13-14,22,26H,12H2,1-4H3 |
InChI Key |
YJAMUJLSPNXTCC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)OC)O)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)OC)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thien-2-yl)-2-phenoxypropanamide](/img/structure/B379030.png)
![3-(2-methylphenyl)-2-phenyl-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B379031.png)

![2,3-Bis(acetyloxy)-1-[1-(acetyloxy)-2-oxo-2-(2-toluidino)ethyl]-4-oxo-4-(2-toluidino)butyl acetate](/img/structure/B379033.png)

![2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-PHENYL-1-ETHANONE](/img/structure/B379038.png)
![4-[(2-oxo-2H-chromen-4-yl)amino]benzenesulfonamide](/img/structure/B379040.png)
![1-(3,4-dimethoxyphenyl)-2-[2-(2-furyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B379044.png)
![1-(4-methylphenyl)-2-(2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B379046.png)
![1-(4-CHLOROPHENYL)-2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-ETHANONE](/img/structure/B379048.png)
![1-[2-(4-Methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B379049.png)

![Diethyl 2-[phenyl(3-toluidino)methyl]malonate](/img/structure/B379052.png)
![Diethyl [anilino(phenyl)methyl]malonate](/img/structure/B379053.png)
